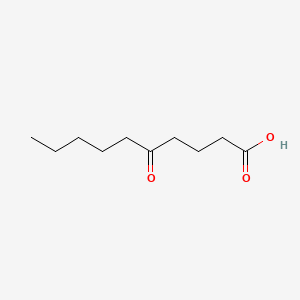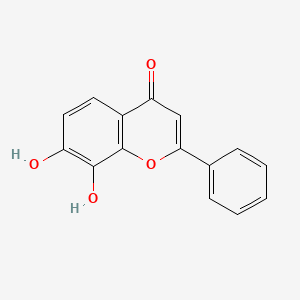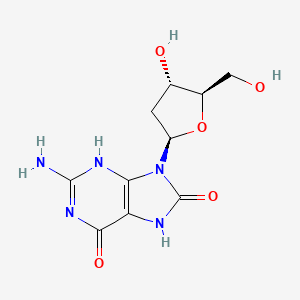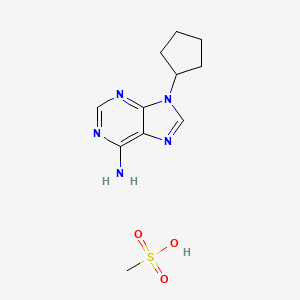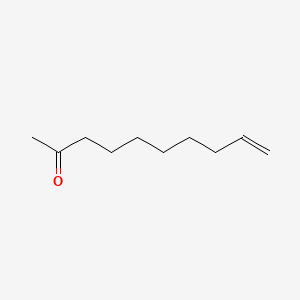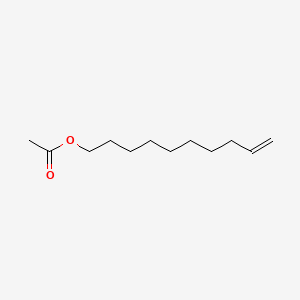
Azido-PEG3-Amin
Übersicht
Beschreibung
1-Amino-11-azido-3,6,9-trioxaundecane is an azide with polyethylene glycol-like characteristics . It can be used to prepare azide-functionalized polymers via click reaction .
Synthesis Analysis
The synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane involves a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives . This reaction yields a stable triazole linkage .Molecular Structure Analysis
The molecular formula of 1-Amino-11-azido-3,6,9-trioxaundecane is C8H18N4O3 . Its molecular weight is 218.25 .Chemical Reactions Analysis
The azide functional groups in 1-Amino-11-azido-3,6,9-trioxaundecane react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .Physical And Chemical Properties Analysis
1-Amino-11-azido-3,6,9-trioxaundecane is a liquid at 20°C . It has a density of 1.10 g/mL at 20°C and a refractive index of 1.470 .Wissenschaftliche Forschungsanwendungen
Biokonjugation
Azido-PEG3-Amin wird häufig in der Biokonjugation verwendet. Seine Azidgruppe beteiligt sich an Click-Chemie-Reaktionen, insbesondere der spannungsinduzierten Azid-Alkin-Cycloaddition (SPAAC), einer kupferfreien Variante . Diese Reaktion ist für ihre Spezifität und Effizienz sehr wertvoll, was this compound zu einem idealen Linker macht, um verschiedene Biomoleküle miteinander oder mit anderen molekularen Einheiten zu verbinden.
Arzneimittelverabreichung
Im Bereich der Arzneimittelverabreichung verbessert der hydrophile PEG-Spacer von this compound die Löslichkeit von Therapeutika in wässrigen Medien . Diese Eigenschaft ist entscheidend für die Entwicklung von Arzneimittelverabreichungssystemen, die hydrophobe Medikamente effizient im Körper transportieren können, wodurch ihre Bioverfügbarkeit und therapeutische Wirksamkeit möglicherweise verbessert wird.
Diagnostik
Die bifunktionelle Natur der Verbindung ermöglicht die Funktionalisierung von Diagnoseinstrumenten. Beispielsweise kann sie verwendet werden, um Antikörper zu modifizieren, die dann in diagnostischen Assays eingesetzt werden, um das Vorhandensein bestimmter Antigene nachzuweisen . Die Stabilität und Reaktivität von this compound erleichtern die Herstellung hochspezifischer und empfindlicher diagnostischer Reagenzien.
Oberflächenmodifikation
This compound ist auch bei der Oberflächenmodifikation von Bedeutung. Es kann verwendet werden, um Oberflächen wie Nanopartikel oder andere Materialien zu funktionalisieren, um ihre Interaktion mit biologischen Systemen zu verbessern . Diese Anwendung ist besonders relevant bei der Entwicklung von Biosensoren und medizinischen Implantaten, die Biokompatibilität und reduzierte Immunogenität erfordern.
Nanotechnologie
In der Nanotechnologie trägt this compound zur Synthese und Modifikation von Nanomaterialien bei . Seine Fähigkeit, sich präzise mit anderen Molekülen zu verbinden, ist von Vorteil für die Konstruktion von Nanostrukturen und -vorrichtungen, die in verschiedenen High-Tech-Anwendungen eingesetzt werden können, darunter gezielte Medikamentenverabreichung und Bildgebung.
Therapeutika
Schließlich spielt this compound eine Rolle in der Therapeutik, indem es die Konjugation von Medikamenten mit Zielmolekülen ermöglicht . Diese Konjugation kann zur Entwicklung gezielter Therapien führen, bei denen Medikamente direkt an erkrankte Zellen abgegeben werden, wodurch Nebenwirkungen minimiert und die Behandlungsergebnisse verbessert werden.
Wirkmechanismus
Azido-PEG3-Amine, also known as 1-Amino-11-azido-3,6,9-trioxaundecane or 11-Azido-3,6,9-trioxaundecan-1-amine, is a unique compound with a variety of applications in biochemical research .
Target of Action
Azido-PEG3-Amine is a bifunctional PEG linker containing an amino group and an azide group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group can react .
Mode of Action
The amino group of Azido-PEG3-Amine reacts with its targets to form stable bonds . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This allows for the creation of complex structures with high specificity and reliability.
Biochemical Pathways
The exact biochemical pathways affected by Azido-PEG3-Amine depend on the specific targets and the resulting structures formed. The compound’s ability to form stable triazole linkages via click chemistry can impact a wide range of biochemical processes .
Pharmacokinetics
The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Azido-PEG3-Amine’s action depend on the specific targets and the structures formed. The compound’s ability to form stable triazole linkages can enable the creation of complex molecular structures, potentially impacting a variety of cellular processes .
Action Environment
The action of Azido-PEG3-Amine can be influenced by various environmental factors. For instance, the compound’s solubility in aqueous media can be affected by the pH and ionic strength of the solution . Additionally, the compound’s reactivity with its targets can be influenced by the presence of other reactive species in the environment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The amino group of Azido-PEG3-Amine is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, bicyclononyne (BCN), dibenzocyclooctyne (DBCO) via Click Chemistry to yield a stable triazole linkage .
Molecular Mechanism
The azide group of Azido-PEG3-Amine can react with an alkyne in the well-known click chemistry reaction . This reaction proceeds by copper (I) or ruthenium catalysis or in a strain-catalyzed reaction with certain types of alkyne partners .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVCVHVTMPCZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370655 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134179-38-7 | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Amino-11-azido-3,6,9-trioxaundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-Amino-11-azido-3,6,9-trioxaundecane a valuable building block in polymer synthesis?
A: 1-Amino-11-azido-3,6,9-trioxaundecane functions as a bifunctional linker, enabling the connection of different molecular units within a polymer chain. This is particularly useful in creating sequence-defined oligomers and polymers. [] The amine group can react with activated esters or carboxylic acids, while the azide group is primed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. [, ] This allows for a modular approach to polymer synthesis, introducing structural diversity and functionality.
Q2: How does the "AB + CD" iterative approach utilize 1-Amino-11-azido-3,6,9-trioxaundecane for sequence-defined oligomers?
A: The "AB + CD" strategy utilizes two types of building blocks: "AB" with an acid (A) and an alkyne (B) group, and "CD" with an amine (C) and an azide (D) group. [] 1-Amino-11-azido-3,6,9-trioxaundecane acts as the "CD" spacer building block. This approach allows the sequential addition of "AB" monomers (carrying coding or non-coding information) interspersed by the "CD" linker. [] The controlled, alternating reactions between amine and acid, followed by azide-alkyne click chemistry, enable the precise arrangement of monomers in the growing oligomer chain.
Q3: Can you elaborate on the application of 1-Amino-11-azido-3,6,9-trioxaundecane in post-polymerization modification of polyglutamic acid (PGA)?
A: 1-Amino-11-azido-3,6,9-trioxaundecane can be attached to polyglutamic acid (PGA) via its amine group, introducing azide functionalities along the polymer backbone. [] These azide groups serve as handles for further modification through CuAAC reactions, enabling the attachment of diverse molecules. This strategy allows the fine-tuning of PGA's properties by introducing, for example, polyethylene glycol (PEG) chains (PEGylation) or other desired moieties. []
Q4: How does the use of 1-Amino-11-azido-3,6,9-trioxaundecane contribute to the synthesis of information-containing macromolecules?
A: By employing 1-Amino-11-azido-3,6,9-trioxaundecane in combination with monomers carrying coding elements (e.g., different alkyne-containing side chains), researchers can create sequence-defined polymers that store information within their structure. [] This information can be "read" or accessed later by further modification of the encoded units, making these polymers promising for applications like data storage or molecular recognition. []
Q5: Beyond polymer chemistry, are there other research areas where 1-Amino-11-azido-3,6,9-trioxaundecane plays a significant role?
A: Yes, 1-Amino-11-azido-3,6,9-trioxaundecane is valuable in developing tools for studying biological processes. It was used in the synthesis of a biotinylated dimedone probe for detecting protein sulfenation, a reversible post-translational modification. [] The azide group allows for the attachment of the probe to the dimedone moiety, while the amine ensures water solubility. This probe helps identify proteins undergoing redox changes in response to oxidative stress, highlighting the compound's utility in studying cellular signaling. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


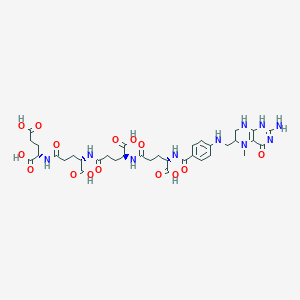

![5-Butoxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1666347.png)


